(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
Description
This compound features a central oxazole ring substituted at the 4-position with a carbonitrile group and at the 5-position with a 4-(3-methoxybenzoyl)piperazinyl moiety. The 2-position is modified with a (E)-configured vinyl group linked to a thiophen-2-yl ring.
Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-5-2-4-16(14-17)21(27)25-9-11-26(12-10-25)22-19(15-23)24-20(29-22)8-7-18-6-3-13-30-18/h2-8,13-14H,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMHIIGPRVUFA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the reaction of 3-methoxybenzoyl chloride with piperazine to form 4-(3-methoxybenzoyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Synthesis of the Oxazole Ring: : The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
-
Final Coupling: : The final step involves the coupling of the piperazine derivative with the vinylated oxazole intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium catalysts for coupling reactions, such as in the Heck reaction.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. It can be used in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Oxazole vs. Thiazole/Thiazolone
- Target Compound : The oxazole core offers moderate polarity and π-conjugation. Its electronic properties differ from thiazole derivatives due to oxygen’s higher electronegativity compared to sulfur .
- The sulfur atom enhances lipophilicity relative to oxazole .
Pyrimidine Derivatives
- Analog (Pyrimidine-5-carbonitrile): Compounds like 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () feature a pyrimidine core, which provides two nitrogen atoms for enhanced hydrogen bonding and aromatic stacking. The carbonitrile group aligns with the target compound’s electronic profile but within a different heterocyclic framework .
Substituent Effects
Piperazinyl vs. Piperidinyl Groups
- Analog (Piperidinyl) : The thiazolone derivative () uses a piperidinyl group (tertiary amine), which reduces basicity and may lower aqueous solubility compared to piperazine .
Aromatic and Vinyl Substituents
- Target Compound : The (E)-vinyl-thiophene group enhances conjugation, likely increasing UV absorption and rigidity. Thiophene’s sulfur atom may contribute to metal-binding properties.
- Analog (Methoxyphenyl): Pyranopyrazole derivatives () incorporate a 4-methoxyphenyl group, which provides electron-donating effects similar to the target’s benzoyl moiety but lacks conjugated vinyl linkages .
Physicochemical and Structural Properties
Computational and Structural Analysis
- DFT Studies : The electronic properties of the target compound could be modeled using density-functional theory (DFT), as demonstrated in Becke’s work on exchange-correlation functionals () .
- X-ray Crystallography : Structural confirmation of analogs (e.g., ) often employs SHELX software (), a standard for small-molecule refinement .
Biological Activity
(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile, a compound with the CAS number 940994-27-4, is a member of the oxazole family known for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. Its structure features a piperazine ring, a thiophene moiety, and an oxazole core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 940994-27-4 |
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the oxazole ring followed by the introduction of the piperazine and thiophene substituents. Detailed synthetic routes can be found in specialized literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The mechanism by which these compounds exert their effects often involves:
- Inhibition of Cell Proliferation : Studies using cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) have shown that the compound significantly reduces cell viability in a dose-dependent manner. For instance, treatments at concentrations ranging from 6.25 µM to 200 µM demonstrated varying degrees of cytotoxicity, with notable reductions in viability at higher concentrations (50 µM) for MDA-MB-231 cells .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases. This is critical as apoptosis is a key mechanism for eliminating cancer cells.
- Targeting Specific Pathways : The biological activity may also be attributed to its interaction with specific proteins involved in cancer progression, such as inhibiting growth factors like EGFR and VEGF .
Study 1: MDA-MB-231 Cell Line
In a controlled experiment, MDA-MB-231 cells were treated with varying concentrations of the compound for 48 hours. The results indicated:
- Cell Viability : At 50 µM concentration, cell viability dropped to approximately 30% compared to untreated controls.
- Mechanism Insights : Flow cytometry analysis revealed an increase in early apoptotic markers, suggesting effective induction of programmed cell death.
Study 2: HT-29 Cell Line
HT-29 cells were subjected to similar treatment conditions:
- Dose Response : A consistent reduction in viability was observed across all concentrations tested.
- Pathway Analysis : Western blotting showed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
